
7-Oxo-3,8,9-trihydroxy staurosporine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-3,8,9-trihydroxy staurosporine is a indolocarbazole alkaloid that is staurosporine substituted by hydroxy groups at positions 3, 8 and 9 and an oxo group at position 7. Isolated from Cystodytes solitus, it exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an indolocarbazole, an indolocarbazole alkaloid, an organic heterooctacyclic compound and a polyphenol. It derives from a staurosporine.
Aplicaciones Científicas De Investigación
Anticancer Activity
7-Oxo-3,8,9-trihydroxy staurosporine and its derivatives have shown significant potential in anticancer research. Studies have identified derivatives like 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, isolated from marine organisms, displaying cytotoxic properties against tumor cell lines. These derivatives exhibited more potent cytotoxicity compared to staurosporine across various tumor cell lines, as evaluated using the MTT assay (Jimenez et al., 2012). Further synthesis and modification of staurosporine derivatives have been conducted to enhance their inhibitory activities against tumor cell lines, suggesting their potential development into antitumor drugs (Li et al., 2022).
Apoptosis Mechanisms in Cancer Cells
Staurosporine derivatives have been used to investigate the mechanisms of apoptosis in cancer cells. For example, research using staurosporine as an apoptotic stimulus in breast cancer cell lines has helped elucidate the involvement of different caspases and mitochondrial changes in the apoptotic process (Mooney et al., 2002). Additionally, studies have indicated that staurosporine can activate novel intrinsic apoptosis pathways, independent of conventional anticancer drug mechanisms, thereby offering potential targets for inducing apoptosis in multidrug-resistant tumor cells (Manns et al., 2011).
Cell Cycle Arrest in Cancer Cells
Research has also shown that staurosporine and its derivatives, like 7-hydroxystaurosporine, can induce cell cycle arrest in cancer cells. This effect depends on the intactness of the pRB protein but is independent of the p16 tumor suppressor status, suggesting different responses in various types of cancer cells (Zhou et al., 2002).
Antiparasitic and Antiamoebic Activities
Staurosporine derivatives have also exhibited antiparasitic and antiamoebic activities. For instance, minor metabolites like 7-oxostaurosporine isolated from marine strains have shown inhibitory activity against parasites such as Acanthamoeba, affecting membrane permeability and causing mitochondrial damage in trophozoites (Cartuche et al., 2019).
Insecticidal Activity
Interestingly, staurosporine has demonstrated insecticidal activity, as seen in studies on larvae of Mythimna separata Walker. It induces apoptosis in insect cell lines via a mitochondrial-dependent intrinsic pathway, suggesting potential applications as an insecticide in agriculture (Zhang et al., 2016).
Propiedades
Nombre del producto |
7-Oxo-3,8,9-trihydroxy staurosporine |
|---|---|
Fórmula molecular |
C28H24N4O7 |
Peso molecular |
528.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,6R)-11,22,23-trihydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),9,11,14,19,21(26),22,24,27-nonaene-16,18-dione |
InChI |
InChI=1S/C28H24N4O7/c1-28-25(38-3)12(29-2)9-16(39-28)31-13-5-4-10(33)8-11(13)17-20-21(27(37)30-26(20)36)19-18-14(6-7-15(34)24(18)35)32(28)23(19)22(17)31/h4-8,12,16,25,29,33-35H,9H2,1-3H3,(H,30,36,37)/t12-,16-,25-,28+/m1/s1 |
Clave InChI |
VDHMIDRUYQWJMP-WSDGDUIDSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)NC)OC |
SMILES canónico |
CC12C(C(CC(O1)N3C4=C(C=C(C=C4)O)C5=C6C(=C7C8=C(N2C7=C53)C=CC(=C8O)O)C(=O)NC6=O)NC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



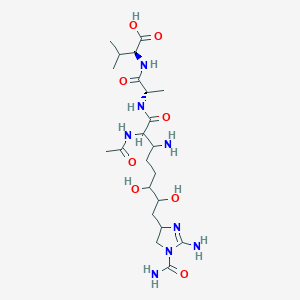
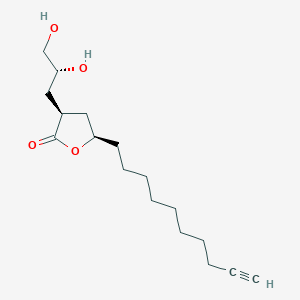
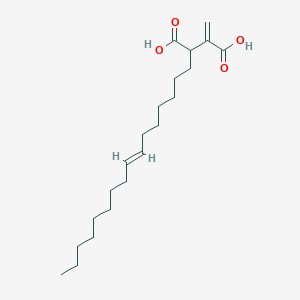
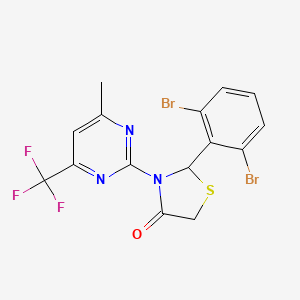
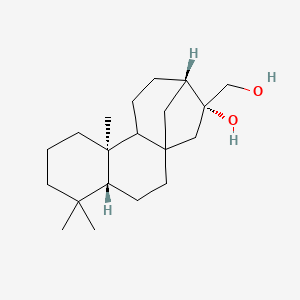
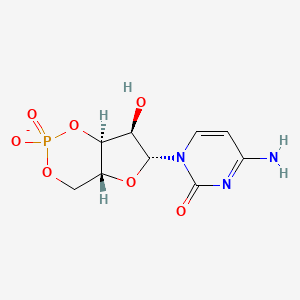
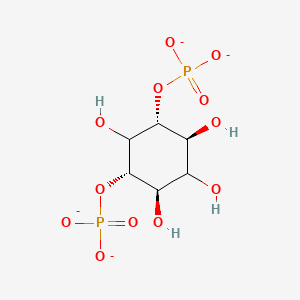
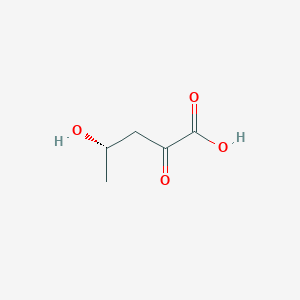
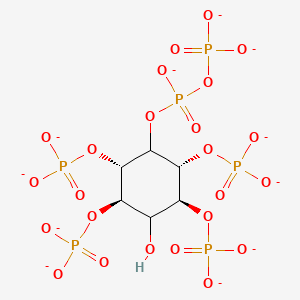
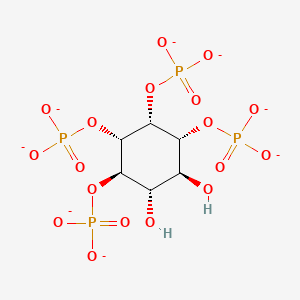
![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)

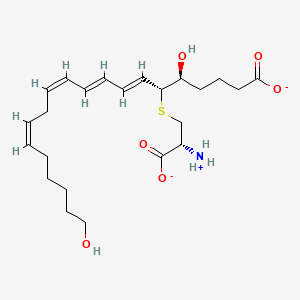
![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)